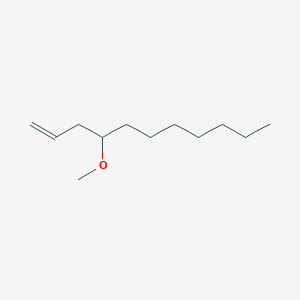![molecular formula C10H12O2 B14340618 [(1-Ethoxyethenyl)oxy]benzene CAS No. 102069-99-8](/img/structure/B14340618.png)
[(1-Ethoxyethenyl)oxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of benzene, where the benzene ring is substituted with an ethoxyethenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethoxyethenyl)oxy]benzene typically involves the reaction of benzene with ethoxyacetylene under specific conditions. The reaction is usually catalyzed by a strong acid, such as sulfuric acid, to facilitate the addition of the ethoxyethenyl group to the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
[(1-Ethoxyethenyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ethoxyethenyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) bromide (FeBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde or acetophenone, while substitution reactions can produce various substituted benzene derivatives .
科学的研究の応用
[(1-Ethoxyethenyl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of [(1-Ethoxyethenyl)oxy]benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a carbocation intermediate. This intermediate then undergoes deprotonation to restore aromaticity .
類似化合物との比較
Similar Compounds
Styrene: Similar in structure but lacks the ethoxy group.
Ethylbenzene: Similar but with an ethyl group instead of the ethoxyethenyl group.
Vinylbenzene: Similar but with a vinyl group instead of the ethoxyethenyl group .
Uniqueness
[(1-Ethoxyethenyl)oxy]benzene is unique due to the presence of the ethoxyethenyl group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
特性
CAS番号 |
102069-99-8 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC名 |
1-ethoxyethenoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-3-11-9(2)12-10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChIキー |
GFJGDMDDPVNHKN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=C)OC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[2-(4-Methylphenyl)ethenyl]benzonitrile](/img/structure/B14340574.png)
![2-[(2-Nitrophenyl)selanyl]decan-1-OL](/img/structure/B14340585.png)
![Methanaminium, N-[bis(dimethylamino)methylene]-N-methyl-, fluoride](/img/structure/B14340595.png)
![5-Hydroxybicyclo[4.2.0]oct-3-en-2-one](/img/structure/B14340603.png)
![5-Ethyl-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B14340607.png)
![3-{[2-(Dimethylamino)-2-iminoethyl]sulfanyl}-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14340610.png)

